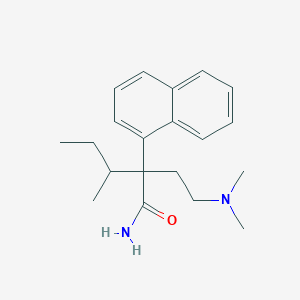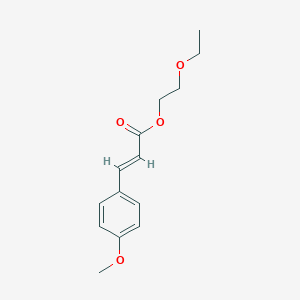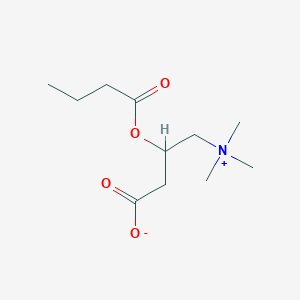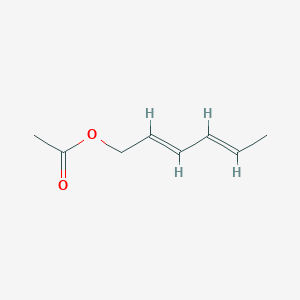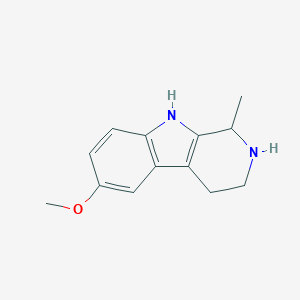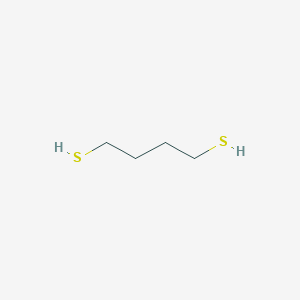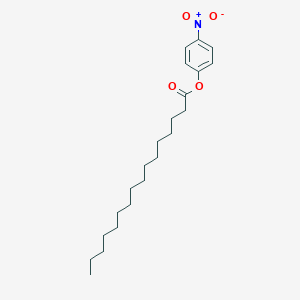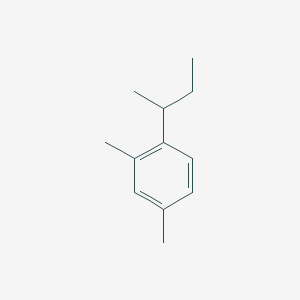
Benzene, 2,4-dimethyl-1-(1-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 2,4-dimethyl-1-(1-methylpropyl)- is a chemical compound that belongs to the group of alkylbenzenes. It is commonly known as p-cymene and has a molecular formula of C10H14. This compound is widely used in various industries, including the pharmaceutical, fragrance, and food industries. It is also used as a solvent and a flavoring agent in some products.
Wirkmechanismus
The mechanism of action of Benzene, 2,4-dimethyl-1-(1-methylpropyl)- is not fully understood. However, it is believed that its antimicrobial properties are due to its ability to disrupt the cell membrane of microorganisms. Its antioxidant and anti-inflammatory properties are believed to be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Benzene, 2,4-dimethyl-1-(1-methylpropyl)- has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell damage in various tissues. It has also been shown to have a protective effect on the liver and kidneys. Additionally, it has been found to have analgesic and anxiolytic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Benzene, 2,4-dimethyl-1-(1-methylpropyl)- in lab experiments is its availability and low cost. It is also relatively stable and easy to handle. However, one limitation is that it may have variable purity, which can affect the reproducibility of results.
Zukünftige Richtungen
There are several future directions for research on Benzene, 2,4-dimethyl-1-(1-methylpropyl)-. One area of research is its potential use in cancer treatment. Further studies are needed to determine its efficacy and safety in vivo. Another area of research is its potential use as a natural preservative in the food industry. Additional studies are needed to determine its effectiveness and safety in food products. Finally, more research is needed to fully understand the mechanism of action of Benzene, 2,4-dimethyl-1-(1-methylpropyl)- and its potential applications in various fields.
In conclusion, Benzene, 2,4-dimethyl-1-(1-methylpropyl)- is a chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed. Additionally, several future directions for research on this compound have been identified. Further studies are needed to fully understand the potential applications of Benzene, 2,4-dimethyl-1-(1-methylpropyl)- in various fields.
Synthesemethoden
Benzene, 2,4-dimethyl-1-(1-methylpropyl)- can be synthesized through various methods. One of the most common methods is the alkylation of toluene with isobutylene in the presence of a catalyst. The reaction occurs at high temperatures and pressures, and the yield of the product is dependent on the reaction conditions used.
Wissenschaftliche Forschungsanwendungen
Benzene, 2,4-dimethyl-1-(1-methylpropyl)- has been widely studied in scientific research. It has been found to have antimicrobial, antioxidant, and anti-inflammatory properties. It has also been studied for its potential use in cancer treatment. In one study, it was found that p-cymene inhibited the growth of breast cancer cells in vitro. Another study found that p-cymene had a protective effect against liver damage caused by acetaminophen.
Eigenschaften
CAS-Nummer |
1483-60-9 |
|---|---|
Produktname |
Benzene, 2,4-dimethyl-1-(1-methylpropyl)- |
Molekularformel |
C12H18 |
Molekulargewicht |
162.27 g/mol |
IUPAC-Name |
1-butan-2-yl-2,4-dimethylbenzene |
InChI |
InChI=1S/C12H18/c1-5-10(3)12-7-6-9(2)8-11(12)4/h6-8,10H,5H2,1-4H3 |
InChI-Schlüssel |
KAXODKSCABORIG-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=C(C=C(C=C1)C)C |
Kanonische SMILES |
CCC(C)C1=C(C=C(C=C1)C)C |
Andere CAS-Nummern |
1483-60-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





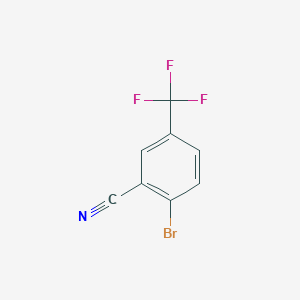
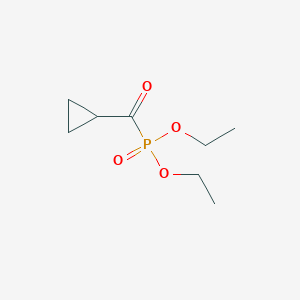
![(1S,2R,5R,7S,8R,11S,12S,15R,16R)-2,16-Dimethyl-15-[(2R)-6-methylheptan-2-yl]-6-oxapentacyclo[9.7.0.02,8.05,7.012,16]octadecane](/img/structure/B72689.png)
